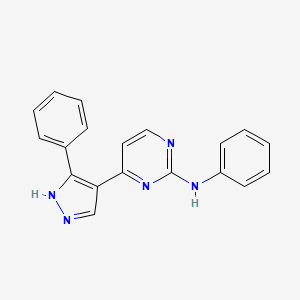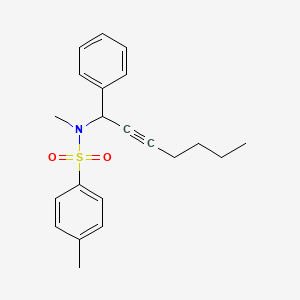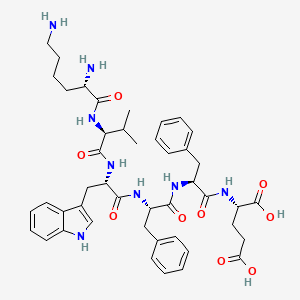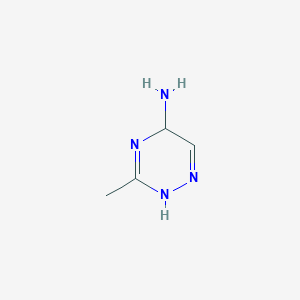
N-Phenyl-4-(5-Phenyl-1h-Pyrazol-4-Yl)pyrimidin-2-Amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Phenyl-4-(5-Phenyl-1h-Pyrazol-4-Yl)pyrimidin-2-Amine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound features a pyrimidine ring fused with a pyrazole moiety, both of which are known for their biological activities and synthetic versatility. The presence of phenyl groups further enhances its chemical properties, making it a valuable scaffold for drug development and other scientific applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Phenyl-4-(5-Phenyl-1h-Pyrazol-4-Yl)pyrimidin-2-Amine typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of appropriate hydrazine derivatives with diketones to form the pyrazole ring, followed by subsequent reactions to introduce the pyrimidine moiety. The reaction conditions often involve the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as acetic acid or sulfuric acid .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction parameters and improved yields. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, ensures the high purity of the final product .
化学反应分析
Types of Reactions
N-Phenyl-4-(5-Phenyl-1h-Pyrazol-4-Yl)pyrimidin-2-Amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated derivatives in the presence of nucleophiles under basic conditions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives, which can be further utilized in different synthetic applications .
科学研究应用
N-Phenyl-4-(5-Phenyl-1h-Pyrazol-4-Yl)pyrimidin-2-Amine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antifungal, and antimicrobial properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
作用机制
The mechanism of action of N-Phenyl-4-(5-Phenyl-1h-Pyrazol-4-Yl)pyrimidin-2-Amine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound can also induce apoptosis in cancer cells by down-regulating anti-apoptotic proteins and activating pro-apoptotic pathways .
相似化合物的比较
Similar Compounds
- N-Phenyl-4-(1H-pyrrol-3-yl)pyrimidin-2-amine
- N-aryl-4-(1,3-diaryl-1H-pyrazol-4-yl)thiazol-2-amine
- N-(4-cyano-1-phenyl-1H-pyrazol-4-yl)pyrimidin-2-amine
Uniqueness
N-Phenyl-4-(5-Phenyl-1h-Pyrazol-4-Yl)pyrimidin-2-Amine stands out due to its unique combination of a pyrazole and pyrimidine ring system, which imparts distinct chemical and biological properties. Its ability to undergo a variety of chemical reactions and its broad range of applications in different scientific fields make it a versatile and valuable compound .
属性
CAS 编号 |
541507-74-8 |
|---|---|
分子式 |
C19H15N5 |
分子量 |
313.4 g/mol |
IUPAC 名称 |
N-phenyl-4-(5-phenyl-1H-pyrazol-4-yl)pyrimidin-2-amine |
InChI |
InChI=1S/C19H15N5/c1-3-7-14(8-4-1)18-16(13-21-24-18)17-11-12-20-19(23-17)22-15-9-5-2-6-10-15/h1-13H,(H,21,24)(H,20,22,23) |
InChI 键 |
GHIDSWLDHRXNQM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=C(C=NN2)C3=NC(=NC=C3)NC4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![{2-[4-(3,4,5-Trimethylhexan-2-YL)phenoxy]ethoxy}acetic acid](/img/structure/B14219493.png)

![N~1~-[2-(2-Methoxyphenyl)ethyl]-N~2~-undecylethane-1,2-diamine](/img/structure/B14219517.png)


![Benzenesulfonamide, N-[3-bromo-4-(4-fluorophenoxy)phenyl]-3-chloro-](/img/structure/B14219533.png)
![4-[2-[2-(Undecylamino)ethylamino]ethyl]phenol](/img/structure/B14219536.png)
methanone](/img/structure/B14219541.png)



